7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester
Overview
Description
7-Oxo-3-oxa-9-aza-bicyclo[331]nonane-1-carboxylic acid methyl ester is a bicyclic compound featuring a unique structure that includes oxygen and nitrogen atoms within its bicyclo[331]nonane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, the compound can be synthesized through a series of steps involving protection, cyclization, and esterification reactions.
Protection: Protecting groups are introduced to the amino acid derivative to prevent unwanted side reactions.
Cyclization: The protected intermediate undergoes cyclization to form the bicyclic structure. This step often requires specific catalysts and solvents to ensure high yield and selectivity.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its bicyclic structure is similar to that of many natural products, making it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. Research has shown that bicyclic compounds can exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer effects .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
- 9-Oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane
- 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-carboxylic acid
Uniqueness
Compared to similar compounds, 7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester is unique due to its specific functional groups and the presence of both oxygen and nitrogen atoms within its bicyclic structure. This combination of features can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-13-8(12)9-3-7(11)2-6(10-9)4-14-5-9/h6,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWGPOWQQXTCNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(=O)CC(N1)COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.